Methyl 2,5-difluoro-4-(methylsulfanyl)benzoate

Description

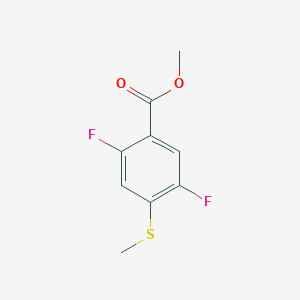

Methyl 2,5-difluoro-4-(methylsulfanyl)benzoate is a fluorinated aromatic ester characterized by a benzoate backbone substituted with two fluorine atoms at positions 2 and 5, a methylsulfanyl (SCH₃) group at position 4, and a methyl ester at the carboxylate position. This combination of substituents imparts unique electronic, steric, and physicochemical properties.

Properties

CAS No. |

918967-69-8 |

|---|---|

Molecular Formula |

C9H8F2O2S |

Molecular Weight |

218.22 g/mol |

IUPAC Name |

methyl 2,5-difluoro-4-methylsulfanylbenzoate |

InChI |

InChI=1S/C9H8F2O2S/c1-13-9(12)5-3-7(11)8(14-2)4-6(5)10/h3-4H,1-2H3 |

InChI Key |

ZBWQGTMONIZZFB-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1F)SC)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 2,5-difluoro-4-(methylthio)-, methyl ester can be achieved through several synthetic routes. One common method involves the esterification of 2,5-difluoro-4-(methylthio)benzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Another synthetic route involves the use of Suzuki–Miyaura coupling reactions, where a boronic acid derivative of 2,5-difluoro-4-(methylthio)benzoic acid is coupled with a methyl ester halide in the presence of a palladium catalyst and a base .

Industrial Production Methods

Industrial production of benzoic acid, 2,5-difluoro-4-(methylthio)-, methyl ester typically involves large-scale esterification processes. These processes are optimized for high yield and purity, often using continuous flow reactors and automated control systems to maintain precise reaction conditions. The use of high-purity starting materials and advanced purification techniques, such as distillation and recrystallization, ensures the production of high-quality ester.

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 2,5-difluoro-4-(methylthio)-, methyl ester undergoes various chemical reactions, including:

Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Substitution: The fluorine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Nucleophiles such as amines, thiols, and organometallic reagents.

Major Products Formed

Oxidation: Formation of sulfoxides and sulfones.

Reduction: Formation of alcohols.

Substitution: Formation of substituted benzoic acid derivatives.

Scientific Research Applications

Benzoic acid, 2,5-difluoro-4-(methylthio)-, methyl ester has several scientific research applications:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly as a precursor for active pharmaceutical ingredients.

Industry: Used in the production of specialty chemicals and materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of benzoic acid, 2,5-difluoro-4-(methylthio)-, methyl ester depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity for its targets, while the methylthio group can modulate its lipophilicity and metabolic stability.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following comparison focuses on substituent effects, functional group variations, and applications of analogous benzoate derivatives.

Fluorinated Benzoate Esters

- Methyl 2,5-Difluoro-4-(1-Methyl-1H-Pyrazol-5-yl)Benzoate (12e) :

- Substituents : Fluorines at positions 2 and 5, a pyrazole ring at position 3.

- Molecular Weight : 253 g/mol (ESI-MS data).

- Key Differences : Replacing the methylsulfanyl group with a pyrazole introduces hydrogen-bonding capability and aromatic heterocyclic interactions. This compound’s NMR data (e.g., δ 7.85 ppm for aromatic protons) suggests distinct electronic effects compared to sulfur-containing analogs .

Sulfur-Containing Benzoate Derivatives

- Methylsulfonyl-Substituted Benzoic Acids (e.g., 2-Methylsulfonylbenzoic Acid) :

- Agrochemical Sulfonylurea Esters (e.g., Metsulfuron Methyl Ester) :

Hydroxy- and Methyl-Substituted Benzoates

- Methyl 2,4-Dihydroxy-6-Methyl Benzoate (Compound 5) :

Halogenated and Nitro-Substituted Benzoates

- Methyl 2-Chlorobenzoate and Methyl 2-Nitrobenzoate :

- Substituents : Chloro (electron-withdrawing) or nitro (strongly electron-withdrawing) at position 2.

- Impact : These groups reduce electron density on the aromatic ring, affecting reactivity in electrophilic substitution. The target compound’s fluorine atoms provide moderate electron withdrawal with lower steric hindrance .

Data Table: Key Properties of Compared Compounds

| Compound Name | Substituents | Molecular Weight (g/mol) | Key Functional Groups | Applications/Notes | References |

|---|---|---|---|---|---|

| Methyl 2,5-difluoro-4-(methylsulfanyl)benzoate | 2,5-F; 4-SCH₃; COOCH₃ | ~218 (estimated) | Fluorine, methylsulfanyl | Potential agrochemicals | [3, 5] |

| Methyl 2,5-difluoro-4-(1-methylpyrazol-5-yl)benzoate | 2,5-F; 4-pyrazole; COOCH₃ | 253 | Fluorine, heterocycle | Synthetic intermediate | [3] |

| 2-Methylsulfonylbenzoic acid | 2-SO₂CH₃; COOH | 200.21 | Sulfonyl, carboxylic acid | Material precursor | [4] |

| Metsulfuron methyl ester | Sulfonylurea-triazine; COOCH₃ | ~381 (herbicide) | Sulfonylurea, triazine | Herbicide (ALS inhibitor) | [5] |

| Methyl 2,4-dihydroxy-6-methyl benzoate | 2,4-OH; 6-CH₃; COOCH₃ | ~196 | Hydroxyl, methyl | α-Glucosidase inhibitor | [6] |

| Methyl 2-chlorobenzoate | 2-Cl; COOCH₃ | 170.59 | Chloro | Solvent, flavoring agent | [2] |

Research Findings and Implications

- Biological Activity : Sulfur-containing benzoates (e.g., sulfonylureas) often exhibit agrochemical activity, suggesting the target compound could be optimized for similar uses. Conversely, hydroxy-substituted analogs are pharmacologically relevant .

- Synthetic Utility : The methyl ester group enhances volatility and solubility in organic media, facilitating purification via distillation or chromatography—a common trait in commercial benzoates () .

Biological Activity

Methyl 2,5-difluoro-4-(methylsulfanyl)benzoate is an organic compound notable for its potential biological activities, particularly in the realms of antimicrobial and anticancer applications. This article delves into its biological activity, synthesis methods, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C9H8F2OS. It is characterized by:

- Fluorine Substituents : Positioned at the 2 and 5 carbon atoms of the benzene ring.

- Methylthio Group : Located at the 4 position, enhancing its chemical reactivity.

- Methyl Ester Functional Group : Contributing to its solubility and interaction with biological targets.

The presence of fluorine atoms is known to enhance the binding affinity and selectivity for biological targets, which may lead to its efficacy in medicinal applications.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. The compound has been tested against various bacterial strains, showing promising results in inhibiting growth. The mechanism of action is believed to involve disruption of bacterial cell membranes or interference with metabolic pathways.

Anticancer Potential

The compound has also been studied for its anticancer properties. In vitro studies suggest that it may induce apoptosis in cancer cells, potentially through mechanisms involving cell cycle arrest and modulation of apoptosis-related proteins. Specific findings include:

- IC50 Values : Preliminary studies indicate IC50 values in the micromolar range against various cancer cell lines, suggesting moderate to high potency .

Synthesis Methods

Several synthetic routes have been developed for producing this compound. Common methods include:

- Nucleophilic Substitution Reactions : Utilizing fluorinated benzoic acids and methylthio reagents under controlled conditions.

- Esterification Reactions : Involving the reaction of difluorobenzoic acid derivatives with methanol in the presence of acid catalysts.

Study on Antimicrobial Activity

A recent study assessed the antimicrobial efficacy of this compound against both Gram-positive and Gram-negative bacteria. The results were as follows:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These findings indicate that the compound shows varying levels of effectiveness depending on the bacterial strain .

Study on Anticancer Activity

In another study focusing on cancer cell lines, this compound was evaluated for its cytotoxic effects:

| Cell Line | IC50 Value (µM) |

|---|---|

| A549 (Lung Cancer) | 15.6 |

| MCF-7 (Breast Cancer) | 22.3 |

| HeLa (Cervical Cancer) | 18.9 |

The results demonstrate that the compound possesses significant cytotoxicity against various cancer types, warranting further investigation into its therapeutic potential .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.